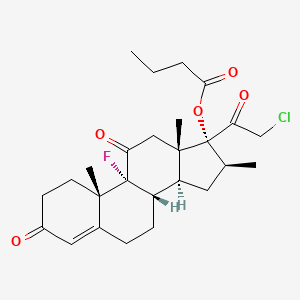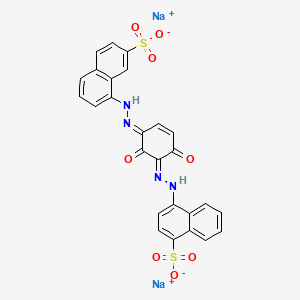
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, paper, and leather, as well as in the production of inks and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields aromatic amines.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments for printing.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Formation of Complexes: It can form stable complexes with metal ions, which can be utilized in various applications such as catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
Uniqueness
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it highly versatile and valuable in multiple applications.
Properties
CAS No. |
68959-18-2 |
|---|---|
Molecular Formula |
C26H16N4Na2O8S2 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
disodium;4-[(2E)-2-[(5E)-2,6-dioxo-5-[(7-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-3-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H18N4O8S2.2Na/c31-23-12-10-22(29-27-20-7-3-4-15-8-9-16(14-19(15)20)39(33,34)35)26(32)25(23)30-28-21-11-13-24(40(36,37)38)18-6-2-1-5-17(18)21;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-22+,30-25+;; |
InChI Key |
XUFZPDQDBPJORF-WNSRNCMXSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C/3\C(=O)C=C/C(=N\NC4=CC=CC5=C4C=C(C=C5)S(=O)(=O)[O-])/C3=O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C(=O)C=CC(=NNC4=CC=CC5=C4C=C(C=C5)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



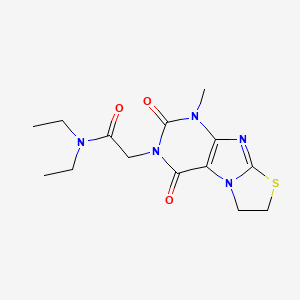

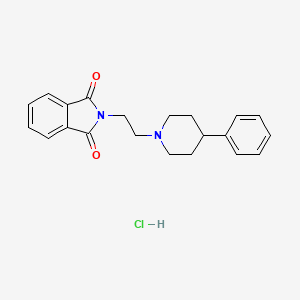


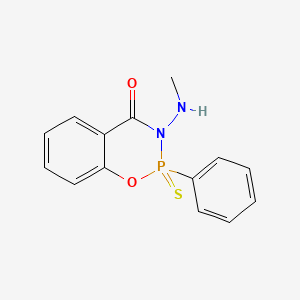
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
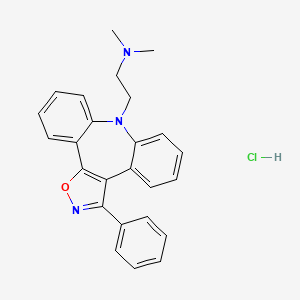
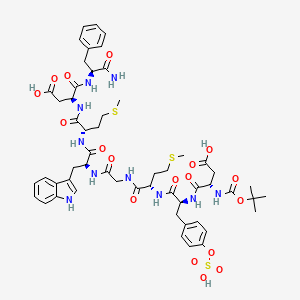

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)

